Versicolactone C
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Overview
Description
Versicolactone C is a natural product found in Aristolochia kaempferi and Aristolochia heterophylla with data available.
Scientific Research Applications
Chemical Structure and Properties
- Versicolactone C is a novel type of sesquiterpene lactone with a unique hydroazulene skeleton, identified in Aristolochia versicolar S.M. Hwang. Its structure was established through various spectroscopic methods including UV, IR, 1H NMR, 13C NMR, and MS, and confirmed by X-ray crystallography (Zhang & He, 1986).
Biological Activities and Applications
Antiviral Properties : this compound has been identified as a compound with potential antiviral properties. Computational studies suggest it exhibits strong binding to major structural proteins of SARS-CoV-2, indicating potential as an inhibitor and structural deformer of these proteins. This suggests a promising application in the treatment or prevention of viral infections like COVID-19 (Rani et al., 2021).
Antimicrobial and Cytotoxic Activities : this compound, along with other compounds from Aspergillus versicolor, has demonstrated antimicrobial activity against a range of bacteria and fungi. It also exhibits cytotoxic properties, suggesting potential use in cancer treatment or as a source of anticancer agents (Zhuang et al., 2011).
Synthetic and Structural Studies
- Advances in synthetic chemistry have enabled the total synthesis and structure revision of this compound and related compounds. This enhances understanding of their biological activities and facilitates further pharmacological studies (Wang & Zhu, 2013).
Properties
CAS No. |
103963-36-6 |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(1R,4S,5S,8R,9S)-4,12-dihydroxy-5-methyl-8-prop-1-en-2-yl-10-oxatricyclo[7.2.1.01,5]dodecan-11-one |
InChI |
InChI=1S/C15H22O4/c1-8(2)9-4-6-14(3)10(16)5-7-15(14)12(17)11(9)19-13(15)18/h9-12,16-17H,1,4-7H2,2-3H3/t9-,10+,11+,12?,14-,15-/m1/s1 |
InChI Key |
ZWKJYFGQYZANRE-PDMNRUCYSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]2([C@H](CC[C@]23C([C@H]1OC3=O)O)O)C |
SMILES |
CC(=C)C1CCC2(C(CCC23C(C1OC3=O)O)O)C |
Canonical SMILES |
CC(=C)C1CCC2(C(CCC23C(C1OC3=O)O)O)C |
Synonyms |
versicolactone C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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